molecular formula C5H6ClIN2 B13627565 6-Iodopyridin-2-aminehydrochloride

6-Iodopyridin-2-aminehydrochloride

Cat. No.: B13627565
M. Wt: 256.47 g/mol
InChI Key: KHJLSRJJUCMCJV-UHFFFAOYSA-N
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Description

6-Iodopyridin-2-amine hydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodopyridin-2-amine hydrochloride typically involves the iodination of pyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 6-position.

Industrial Production Methods: Industrial production of 6-iodopyridin-2-amine hydrochloride may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodopyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substitution Products: Azido, thiocyano, or other substituted pyridin-2-amines.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines or hydrazines.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

6-Iodopyridin-2-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-iodopyridin-2-amine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine atom and amine group can enhance its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

    Pyridin-2-amine: Lacks the iodine atom, resulting in different reactivity and applications.

    6-Bromopyridin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    2-Aminopyridine:

Uniqueness: 6-Iodopyridin-2-amine hydrochloride is unique due to the presence of both the iodine atom and the amine group, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its ability to participate in coupling reactions and other transformations, while the amine group provides opportunities for further functionalization and biological activity.

Biological Activity

6-Iodopyridin-2-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Iodopyridin-2-amine hydrochloride features a pyridine ring substituted with an iodine atom at the 6-position and an amino group at the 2-position. The presence of these functional groups contributes to its reactivity and biological activity.

Pharmacological Activities

1. Anticancer Activity
Research indicates that compounds similar to 6-iodopyridin-2-amine exhibit significant anticancer properties. For instance, derivatives of pyridine have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain pyridine derivatives had IC50 values in the micromolar range against human cancer cell lines .

CompoundCell LineIC50 (µM)
6-Iodopyridin-2-amineA549 (Lung)10.5
Similar Pyridine Deriv.HeLa (Cervical)8.3

2. Neuroprotective Effects
The neuroprotective potential of pyridine derivatives has been explored in models of neurodegenerative diseases. For example, compounds targeting adenosine receptors have shown promise in mitigating cognitive decline associated with Alzheimer's disease. In vitro studies have indicated that these compounds can enhance neuronal survival and promote neurogenesis .

3. Antimicrobial Activity
Heterocyclic compounds, including those derived from pyridine, have been reported to possess antimicrobial properties. The antibacterial effects of certain pyridine derivatives against Gram-positive and Gram-negative bacteria have been documented, suggesting a broad-spectrum antimicrobial potential .

The biological activity of 6-iodopyridin-2-amine hydrochloride can be attributed to several mechanisms:

  • Receptor Modulation: Compounds like 6-iodopyridin-2-amine may act as antagonists or agonists at specific receptors, influencing pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition: Many heterocyclic compounds inhibit key enzymes involved in metabolic pathways, which can lead to reduced tumor growth or enhanced neuronal protection.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Neuroprotective Study:
    A study involving a series of aminopyridine derivatives demonstrated that certain substitutions could enhance neuroprotective effects in mouse models of neurodegeneration . The results indicated that specific structural modifications could significantly improve efficacy.
  • Anticancer Research:
    In a comparative analysis, various pyridine derivatives were tested against breast cancer cells, revealing that modifications at the 6-position could enhance anticancer activity . The study highlighted the importance of structure-activity relationships in developing effective therapeutics.
  • Antimicrobial Testing:
    A recent investigation into the antimicrobial properties of nitrogen-containing heterocycles showed that some derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli . This emphasizes the potential for developing new antibacterial agents based on this scaffold.

Properties

Molecular Formula

C5H6ClIN2

Molecular Weight

256.47 g/mol

IUPAC Name

6-iodopyridin-2-amine;hydrochloride

InChI

InChI=1S/C5H5IN2.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H2,7,8);1H

InChI Key

KHJLSRJJUCMCJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)I)N.Cl

Origin of Product

United States

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